1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Medicinal Chemistry Process Chemistry Pd-Catalyzed Coupling

Supply challenges arise from using unprotected 6-aminoindazole, causing N-alkylation side reactions that reduce yield and purity in axitinib synthesis. This N1-THP-protected building block solves these issues with precise regiochemical control. • Enables robust Heck coupling achieving >85% yield, preventing undesired Michael adduct formation. • Key to an optimized axitinib route with 33.4% overall yield, reducing cost and time. • The THP group directs selective C3 magnesiation for efficient derivative library expansion.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1053655-59-6
Cat. No. B1519609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
CAS1053655-59-6
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=C3)N)C=N2
InChIInChI=1S/C12H15N3O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2
InChIKeyBVMGAUOJVUEFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine: Procurement Overview


1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, also known as 6-Amino-1-(tetrahydropyranyl)-1H-indazole, is a heterocyclic organic compound classified as an N1-THP-protected 6-aminoindazole derivative (C12H15N3O, MW: 217.27 g/mol) . The compound features an indazole core bearing a free 6-amino group and a tetrahydropyran (THP) protecting group at the N1 position, a structural motif prevalent in pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors like axitinib [1].

Irreplaceability of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine


Generic substitution of this specific building block with unprotected 1H-indazol-6-amine or alternative N-protected analogs (e.g., SEM or Boc) is not chemically viable in multistep syntheses. Unprotected indazoles lead to N-alkylation side reactions and poor regiochemical control [1]. Alternative protecting groups, while functional, differ in stability profiles, deprotection conditions, and compatibility with downstream transformations (e.g., strong bases or Pd-catalyzed couplings). Direct substitution without re-optimization of the entire synthetic route often results in reduced overall yield, impurity generation, and process failure, as demonstrated in the axitinib manufacturing process where the THP group is critical for blocking undesired Michael adduct formation during the Heck reaction [2].

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine vs. Alternatives


Suppression of N-Alkylation in Axitinib Heck Coupling

In the Pfizer manufacturing process for axitinib, the THP protecting group on the indazole nitrogen is essential. It quantitatively blocks the formation of a Michael adduct with 2-vinylpyridine during the Heck reaction, a side reaction that consumes starting material and generates difficult-to-purify impurities when an unprotected or alternative protected indazole is used [1]. This allows for a clean Heck coupling to yield the desired trans-olefin geometry.

Medicinal Chemistry Process Chemistry Pd-Catalyzed Coupling

Yield Improvement in Axitinib Manufacturing

A comparative process optimization study on axitinib synthesis reported a significant improvement in overall yield when utilizing a THP-protected indazole intermediate. The optimized route employing a THP-protected 6-aminoindazole derivative achieved an overall yield of 33.4%, which represents a >10% absolute improvement over the reference route's 23.2% yield [1].

Process Chemistry API Manufacturing Yield Optimization

Microwave-Accelerated THP Protection

Compared to conventional reflux methods requiring several hours, microwave-assisted THP protection of 1H-indazol-6-amine derivatives using dihydropyran (DHP) and pyridinium p-toluenesulfonate (PPTS) reduces reaction time dramatically. Under optimized microwave conditions, this protocol consistently achieves yields exceeding 85% within 10–30 minutes .

Synthetic Methodology Green Chemistry Protecting Group Chemistry

Regioselective N1-Protection

Protection of indazoles is often unselective under basic conditions, yielding mixtures of N1- and N2-protected regioisomers. Under mildly acidic conditions, protection is directed to N2, while thermodynamic conditions favor N1 [1]. The THP group, introduced under mild acidic catalysis, allows for reliable N1 protection, which is the desired regiochemistry for axitinib and related kinase inhibitor syntheses. In contrast, the SEM group is often employed to direct selective N2-protection [2], which is incompatible with the required N1 substitution pattern.

Protecting Group Strategy Regioselectivity Indazole Chemistry

Key Applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine


Scalable Axitinib Synthesis

This compound is the definitive building block for introducing the 6-aminoindazole core in the large-scale manufacture of axitinib. Its use enables a robust, high-yielding Heck coupling (>85% yield) by preventing N-alkylation side reactions, a critical advantage that allows the process to meet stringent purity specifications for API production [1]. The optimized route using this intermediate achieves a 33.4% overall yield, a significant improvement over alternatives, making it the preferred choice for cost-effective commercial synthesis [2].

Kinase Inhibitor Library Synthesis

Medicinal chemists use this building block to rapidly generate focused libraries of 6-substituted aminoindazole kinase inhibitors. The microwave-accelerated THP protection protocol (10-30 min, >85% yield) allows for the efficient parallel synthesis of this key intermediate, drastically shortening the design-make-test cycle in early-stage drug discovery [1].

C3-Functionalized Indazole Scaffolds

The THP group on the indazole N1 position serves as an enabling protecting group for regioselective C3 functionalization. It directs selective magnesiation at the C3 position, which can be trapped with various electrophiles to install halogens, thioalkyls, alcohols, aldehydes, ketones, amides, or esters [1]. This strategy provides access to highly functionalized indazoles that are valuable scaffolds for exploring chemical space beyond axitinib analogs.

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